molecular formula C10H9N5O B2839172 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile CAS No. 339104-04-0

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile

Cat. No.: B2839172
CAS No.: 339104-04-0
M. Wt: 215.216
InChI Key: QXWKNKVVJOEREK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile (CAS: 339104-04-0) is a heterocyclic compound with a molecular formula of C₁₀H₉N₅O and a molar mass of 215.21 g/mol. Its structure features a nicotinonitrile core substituted with a hydroxyl group at position 2 and a 1-(1H-1,2,4-triazol-1-yl)ethyl moiety at position 4. Predicted physicochemical properties include a density of 1.39±0.1 g/cm³ and a pKa of 7.18±0.10, suggesting moderate solubility in aqueous environments under physiological conditions.

Properties

IUPAC Name

2-oxo-6-[1-(1,2,4-triazol-1-yl)ethyl]-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-7(15-6-12-5-13-15)9-3-2-8(4-11)10(16)14-9/h2-3,5-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKNKVVJOEREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C(=O)N1)C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 2-hydroxy-6-chloronicotinonitrile with 1-(1H-1,2,4-triazol-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide (MnO2), potassium permanganate (KMnO4).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

    Solvents: Dimethylformamide (DMF), ethyl acetate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile are contrasted with three related nicotinonitrile derivatives below:

Table 1: Comparative Analysis of Nicotinonitrile Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Application References
This compound C₁₀H₉N₅O 215.21 Triazole, ethyl Potential antimicrobial/antiviral agents
4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile C₃₁H₂₀FN₃O 469.51 Pyrazole, fluorophenyl, naphthyl Cytotoxic (anticancer research)
6-(1H-Pyrazol-1-yl)nicotinonitrile C₉H₆N₄ 170.17 Pyrazole Industrial/research intermediates
1-(2-Ethylhexyl)-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile C₂₂H₂₇N₅O₅ 441.48 Azo, ethylhexyl, nitro, methoxy Dyes or photodynamic materials

Structural and Functional Differences

Heterocyclic Substituents: The target compound’s triazole group (vs. pyrazole in or azo in ) provides distinct electronic and hydrogen-bonding profiles. The ethyl linker in the triazole-ethyl group offers flexibility for binding interactions, contrasting with the rigid naphthyl and fluorophenyl groups in , which may enhance cytotoxicity through hydrophobic interactions.

Physicochemical Properties :

  • The lower molar mass (215.21 g/mol) of the target compound compared to (469.51 g/mol) and (441.48 g/mol) suggests better membrane permeability and oral bioavailability.
  • The azo group in introduces photochemical reactivity, making it suitable for dyes, whereas the nitro and methoxy groups in may reduce biocompatibility compared to the hydroxyl and triazole groups in the target compound.

Synthetic Accessibility: The synthesis of involves multi-step reactions with piperidine and ammonium acetate, which may complicate scalability .

Biological Activity: Compound demonstrates cytotoxic effects against cancer cells due to its bulky aromatic substituents, which intercalate DNA or inhibit kinases . Compound ’s azo and nitro groups are associated with industrial applications (e.g., dyes) rather than therapeutic uses .

Key Research Findings

  • Cytotoxicity vs. Specificity : While shows potent cytotoxicity, its large aromatic substituents may limit selectivity, increasing off-target risks. The target compound’s smaller size and polar groups could improve target specificity .
  • Commercial Availability: Compound is listed with multiple suppliers (e.g., MolPort, AKOS), indicating industrial relevance as a synthetic intermediate.

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